N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by unique structural features. Its core consists of two pyrazole rings: one substituted with cyclopropyl groups at the 3- and 5-positions and linked via an ethyl group to a second pyrazole moiety bearing a methoxy group at the 3-position and a methyl group at the 1-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-10-13(17(20-21)24-2)16(23)18-7-8-22-15(12-5-6-12)9-14(19-22)11-3-4-11/h9-12H,3-8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMXUPCNSHWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. Common methods include cyclization reactions involving hydrazines and 1,3-diketones or their equivalents . The methoxy and carboxamide functionalities are introduced through standard organic transformations such as methylation and amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions . Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound differs from analogous pyrazole-carboxamides in its substitution profile. Key comparisons include:
- Cyclopropyl vs.
- Methoxy vs. Chloro Substituents : The electron-donating methoxy group in the target compound may enhance solubility compared to the electron-withdrawing chloro groups in 3a–3p, which typically reduce polarity .
Physicochemical Properties
Physical data from compounds provide a baseline for comparison:
- Spectral Signatures : The absence of aromatic protons (e.g., δ 7.61–7.43 in 3a) in the target compound’s ¹H-NMR would distinguish its cyclopropyl environment.
Functional Implications
- Bioactivity Potential: While compounds lack explicit bioactivity data, their structural similarity to kinase inhibitors (e.g., H-Series sulfonamides in ) suggests the target compound may share interaction motifs with enzymatic targets.
- Metabolic Stability : The cyclopropyl groups in the target compound could enhance resistance to oxidative metabolism compared to the chlorophenyl groups in 3b or 3e .
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has shown promising biological activities. This article discusses its synthesis, biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole ring substituted with dicyclopropyl groups and an ethyl side chain. The molecular formula is with a molecular weight of approximately 363.5 g/mol. The structural features contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N5O2 |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 2310159-59-0 |
The biological activity of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound likely modulates the activity of key proteins involved in various signaling pathways, particularly those associated with inflammation and cell proliferation.
Target Proteins
Research indicates that this compound may interact with:
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and may be influenced by the compound to alter cell proliferation rates.
- Specific enzymes involved in inflammatory pathways : This suggests potential anti-inflammatory properties.
Anticancer Properties
Studies have demonstrated that N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant anticancer activity. In vitro assays show that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
Preliminary research suggests that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In vitro Study on Cancer Cell Lines : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its effectiveness in mitigating inflammatory responses.
- Molecular Docking Studies : Computational analyses have predicted high binding affinities between the compound and key targets involved in cancer and inflammation pathways, supporting its therapeutic potential.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling a pyrazole-4-carboxamide precursor with a substituted ethylamine derivative under mild alkaline conditions. For example, a base like K₂CO₃ in DMF facilitates nucleophilic substitution reactions, as seen in analogous pyrazole syntheses where chloroethyl intermediates react with heterocyclic amines . Key variables include solvent polarity (DMF enhances solubility of polar intermediates), temperature (room temperature minimizes side reactions), and stoichiometry (1.1–1.2 equivalents of alkylating agents to drive completion). Yield optimization often requires iterative adjustments to these parameters, with purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, cyclopropyl protons as multiplet signals) and confirms regiochemistry of pyrazole substituents .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) and N-H bending modes (~1550 cm⁻¹) .
- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns unique to the dicyclopropylpyrazole moiety .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in cyclopropane substituents .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis process for higher efficiency?
DoE methodologies, such as factorial designs, systematically evaluate variables like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) could model non-linear interactions between reaction time and temperature to maximize yield while minimizing byproducts. Flow chemistry setups (e.g., continuous-flow reactors) enable rapid screening of parameters, as demonstrated in analogous diazomethane syntheses where residence time and mixing efficiency were critical . Advanced statistical tools (e.g., ANOVA, response surface modeling) quantify parameter significance and identify optimal conditions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from differences in:
- Substituent effects : Fluorine or methoxy groups at specific positions alter target binding affinity. Comparative studies using isosteric analogs (e.g., replacing cyclopropyl with methyl groups) can isolate structural contributors .
- Stereochemical purity : Enantiomers may exhibit divergent activities. Chiral HPLC or asymmetric synthesis protocols ensure stereochemical homogeneity .
- Assay conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardization. Meta-analyses of raw datasets (e.g., IC₅₀ values) across publications help identify confounding factors .
Q. How does molecular docking predict interactions with biological targets, and what limitations exist?
Docking studies (e.g., AutoDock Vina, Glide) model the compound’s binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. The dicyclopropyl group’s steric bulk and methoxy group’s hydrogen-bonding capacity are critical for fit scores. However, limitations include:
- Conformational flexibility : Static docking may miss induced-fit adjustments in the protein active site.
- Solvent/entropy effects : Implicit solvent models often underestimate desolvation penalties. Validation via molecular dynamics (MD) simulations (e.g., 100-ns trajectories) or mutagenesis experiments (e.g., alanine scanning) improves reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
